molecular formula C16H19N3O4S2 B2460712 2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide CAS No. 896680-58-3

2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide

Cat. No.: B2460712
CAS No.: 896680-58-3
M. Wt: 381.47
InChI Key: WBQICPSSXWJKNM-UHFFFAOYSA-N
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Description

2-[4-(Diethylsulfamoyl)benzamido]thiophene-3-carboxamide (CAS 896680-58-3) is a chemical compound with the molecular formula C16H19N3O4S2 and a molecular weight of 381.47 g/mol . This research chemical is part of the thiophene carboxamide class of compounds, which are recognized in scientific literature for their significant potential in medicinal chemistry and drug discovery. Researchers are exploring thiophene carboxamide derivatives for their diverse biological activities. Recent studies highlight analogues of this scaffold as promising inhibitors of VEGFR-2, a key target in anti-angiogenesis cancer research . Other derivatives have been investigated as potent inhibitors of Sphingomyelin Synthase 2 (SMS2), showing therapeutic potential for conditions like dry eye disease by modulating sphingomyelin metabolism and reducing inflammation . Furthermore, novel thiophene carboxamide compounds have demonstrated selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7), by inducing apoptosis and mitochondrial dysfunction . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-3-19(4-2)25(22,23)12-7-5-11(6-8-12)15(21)18-16-13(14(17)20)9-10-24-16/h5-10H,3-4H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQICPSSXWJKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The use of microwave irradiation and specific catalysts can enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carboxamide, with CAS number 896680-58-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzamide group and a diethylsulfamoyl moiety. Its molecular formula is C13H16N2O3S, with a molecular weight of 284.35 g/mol. The presence of the thiophene ring contributes to its unique chemical properties, potentially influencing its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may interact with receptors in the body, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial growth through enzyme inhibition.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest
A549 (Lung)18.7Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal focused on the anticancer effects of this compound. Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant reductions in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against common pathogens. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent.

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